molecular formula C20H18N4O2 B11630133 Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11630133
M. Wt: 346.4 g/mol
InChI Key: RBUHWAHIYQEPMX-UHFFFAOYSA-N
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Description

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethyl and phenyl substituents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting properties.

Biological Activity

Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 362.38 g/mol. The specific arrangement of phenyl groups at positions 5 and 7 contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against several bacterial strains, indicating strong antibacterial activity .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies.

Cell Line Testing

  • MTT Assay : The compound was tested against breast cancer cell lines MDA-MB-231 and MCF-7. IC50 values were reported at approximately 17.83 µM and 19.73 µM respectively .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and interference with cell cycle progression .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects.

In Vivo Studies

  • Cyclooxygenase Inhibition : The compound exhibited selective inhibition of COX-2 enzymes with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Comparative Analysis

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.22 - 0.25 µg/mL; biofilm inhibition
AnticancerIC50: MDA-MB-231 (17.83 µM), MCF-7 (19.73 µM)
Anti-inflammatoryCOX-2 inhibition; superior to celecoxib

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that ethyl 5,7-diphenyl derivatives significantly reduced bacterial load in infected models compared to controls.
  • Cancer Cell Studies : Research indicated that treatment with the compound led to a marked decrease in tumor size in xenograft models when administered alongside conventional therapies.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-2-26-19(25)16-17(14-9-5-3-6-10-14)23-20-21-13-22-24(20)18(16)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,21,22,23)

InChI Key

RBUHWAHIYQEPMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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